molecular formula C13H12Cl2N2O3S B2629541 N-[cyano(2,3-dichlorophenyl)methyl]-1,1-dioxo-1lambda6-thiolane-3-carboxamide CAS No. 1355586-31-0

N-[cyano(2,3-dichlorophenyl)methyl]-1,1-dioxo-1lambda6-thiolane-3-carboxamide

Cat. No.: B2629541
CAS No.: 1355586-31-0
M. Wt: 347.21
InChI Key: OWIUYOGBBBVJLZ-UHFFFAOYSA-N
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Description

N-[cyano(2,3-dichlorophenyl)methyl]-1,1-dioxo-1lambda6-thiolane-3-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a cyano group, dichlorophenyl group, and a thiolane ring, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2,3-dichlorophenyl)methyl]-1,1-dioxo-1lambda6-thiolane-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,3-dichlorobenzyl cyanide with thiolane-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2,3-dichlorophenyl)methyl]-1,1-dioxo-1lambda6-thiolane-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the cyano or carbonyl groups.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[cyano(2,3-dichlorophenyl)methyl]-1,1-dioxo-1lambda6-thiolane-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic effects in treating certain conditions.

    Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-[cyano(2,3-dichlorophenyl)methyl]-1,1-dioxo-1lambda6-thiolane-3-carboxamide involves its interaction with specific molecular targets. The cyano and dichlorophenyl groups may play a role in binding to enzymes or receptors, influencing their activity. The thiolane ring can also contribute to the compound’s overall reactivity and stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[cyano(2,3-dichlorophenyl)methyl]-1,1-dioxo-1lambda6-thiolane-3-carboxamide include other cyano-substituted aromatic compounds and thiolane derivatives. Examples include:

  • N-(2,3-dichlorophenyl)-2-cyanoacetamide
  • 3-cyano-3-(2,6-dichlorophenyl)-N-(3,4-dichlorophenyl)-2-oxopropanamide

Uniqueness

What sets this compound apart is its unique combination of functional groups and ring structures, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.

Properties

IUPAC Name

N-[cyano-(2,3-dichlorophenyl)methyl]-1,1-dioxothiolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N2O3S/c14-10-3-1-2-9(12(10)15)11(6-16)17-13(18)8-4-5-21(19,20)7-8/h1-3,8,11H,4-5,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIUYOGBBBVJLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1C(=O)NC(C#N)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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